molecular formula C24H29NO6 B2676645 1-(3,5-Dimethyl-2-oxocyclohexyl)-2-(2,6-dioxopiperidin-4-yl)ethyl 3-oxo-3-phenylpropanoate CAS No. 1472612-39-7

1-(3,5-Dimethyl-2-oxocyclohexyl)-2-(2,6-dioxopiperidin-4-yl)ethyl 3-oxo-3-phenylpropanoate

Cat. No. B2676645
CAS RN: 1472612-39-7
M. Wt: 427.497
InChI Key: BCMABKOQTPATAU-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-2-oxocyclohexyl)-2-(2,6-dioxopiperidin-4-yl)ethyl 3-oxo-3-phenylpropanoate is a useful research compound. Its molecular formula is C24H29NO6 and its molecular weight is 427.497. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-Dimethyl-2-oxocyclohexyl)-2-(2,6-dioxopiperidin-4-yl)ethyl 3-oxo-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dimethyl-2-oxocyclohexyl)-2-(2,6-dioxopiperidin-4-yl)ethyl 3-oxo-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insights from Structurally Related Compounds

  • Crystal Structure Analysis and Potential Inhibitory Activities

    • Studies on quinoxalines derivatives, similar in complexity to the compound , have provided insights into their crystal structures and potential as inhibitors for specific enzymes like c-Jun N-terminal kinases (JNK1). These derivatives were characterized using various analytical methods, including NMR and single crystal X-ray diffraction studies, highlighting the structural intricacies and interactions within the crystal lattice. Such research can guide the development of new drugs or materials with specific biological or physical properties (Abad et al., 2020).
  • Antimicrobial Activity and Molecular Docking

    • Research on novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying the sulfonamide moiety, which share structural motifs with the target compound, has demonstrated significant antimicrobial activity. These compounds were synthesized and evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Their synthesis and activity highlight the potential for similar compounds to serve as the basis for developing new antimicrobial agents (Ghorab et al., 2017).
  • Asymmetric Organocatalytic Approaches

    • The asymmetric organocatalytic [3+2] annulation of compounds related to the target molecule has been explored, leading to products with moderate yield and low enantiomeric purity. Such studies are crucial in the field of organic chemistry, offering pathways to synthesize optically active compounds which can be valuable in pharmaceuticals and materials science (Reitel et al., 2018).
  • Marine-Derived Fungal Compounds

    • Investigation into compounds isolated from marine-derived fungi, similar in structural complexity to the target molecule, has led to the discovery of new molecules with unique structural features. These studies not only expand the chemical space of natural products but also provide insights into the potential biological activities these new compounds may possess, including antibacterial properties (Cheng et al., 2018).

properties

IUPAC Name

[1-(3,5-dimethyl-2-oxocyclohexyl)-2-(2,6-dioxopiperidin-4-yl)ethyl] 3-oxo-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO6/c1-14-8-15(2)24(30)18(9-14)20(10-16-11-21(27)25-22(28)12-16)31-23(29)13-19(26)17-6-4-3-5-7-17/h3-7,14-16,18,20H,8-13H2,1-2H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMABKOQTPATAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)OC(=O)CC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethyl-2-oxocyclohexyl)-2-(2,6-dioxopiperidin-4-yl)ethyl 3-oxo-3-phenylpropanoate

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